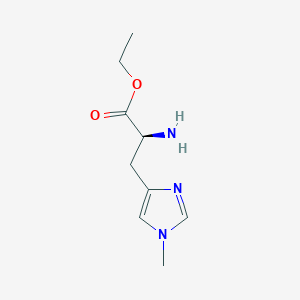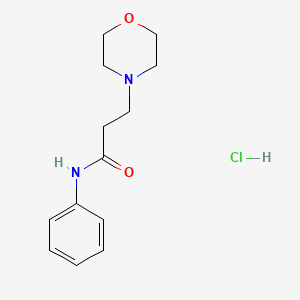
3-Morpholino-N-phenyl-propanamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholino-N-phenyl-propanamide hydrochloride is a chemical compound with the molecular formula C13H18N2O2. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring and a phenyl group attached to a propanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Morpholino-N-phenyl-propanamide hydrochloride typically involves the reaction of morpholine with N-phenylpropanamide under specific conditions. One common method includes the use of acetonitrile as a solvent and heating the reaction mixture to 170°C for 25 minutes . The reaction proceeds through nucleophilic substitution, where the morpholine ring attacks the carbonyl carbon of N-phenylpropanamide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure controls.
化学反応の分析
Types of Reactions
3-Morpholino-N-phenyl-propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
3-Morpholino-N-phenyl-propanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-Morpholino-N-phenyl-propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide: A compound with similar structural features but different functional groups.
N-(3-oxo-3-morpholino-1-phenyl-propyl) benzo sulfonamide: Another compound with a morpholine ring and phenyl group, but with additional functional groups.
Uniqueness
3-Morpholino-N-phenyl-propanamide hydrochloride is unique due to its specific combination of a morpholine ring and a phenyl group attached to a propanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C13H19ClN2O2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC名 |
3-morpholin-4-yl-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(14-12-4-2-1-3-5-12)6-7-15-8-10-17-11-9-15;/h1-5H,6-11H2,(H,14,16);1H |
InChIキー |
UCULFXKUQONPES-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCC(=O)NC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


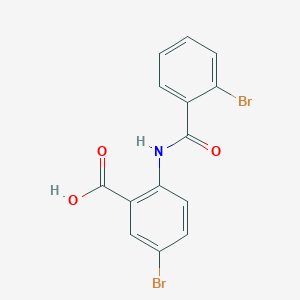
![Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
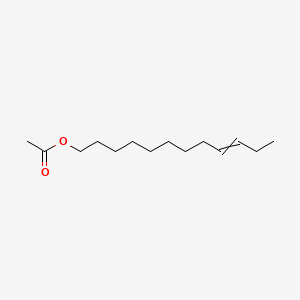

![6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12446770.png)
![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
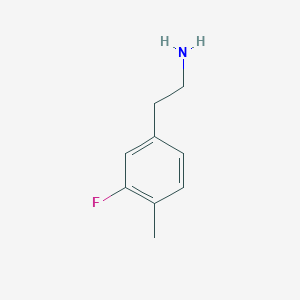
![[5-[(1S,2S)-1,2-dihydroxy-2-[(6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-5,8,14,17,23-pentaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]ethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B12446790.png)
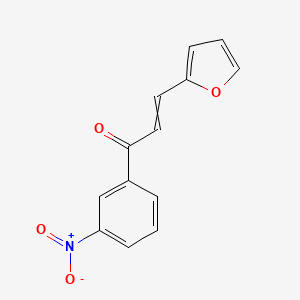
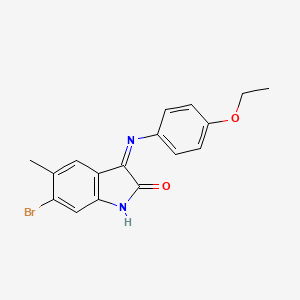
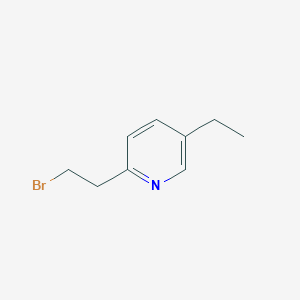
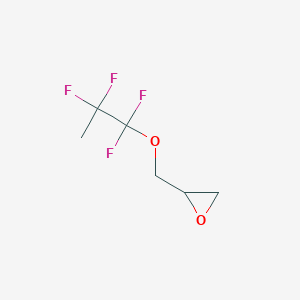
![7-(4-Bromophenyl)-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446824.png)
